molecular formula C20H24N2O4S B2838555 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide CAS No. 946216-02-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide

Cat. No. B2838555
CAS RN: 946216-02-0
M. Wt: 388.48
InChI Key: MQDBOJCAKYNTCC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide, also known as Compound 1, is a novel small molecule that has shown potential in various scientific research applications. It was first synthesized in 2012 by a team of researchers at the University of California, San Francisco.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Synthesis and Antimicrobial Screening : A study by Desai et al. (2013) explored the synthesis of thiazole derivatives, closely related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide, which showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This indicates potential therapeutic applications for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

  • Synthesis and Biological Activity of Analogous Compounds : Patel and Dhameliya (2010) synthesized compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide, which exhibited promising antibacterial activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

  • Microwave Induced Synthesis of Antimicrobial Analogs : Another study by Desai et al. (2013) focused on the synthesis of 5-arylidene derivatives, showcasing significant antimicrobial screening against various bacteria and fungi. This study highlighted the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

  • Isothiazolidine-1,1-dioxide Derivatives for Anti-inflammatory Applications : Inagaki et al. (2000) investigated 1,2-isothiazolidine-1,1-dioxide derivatives containing an antioxidant moiety for anti-inflammatory applications. These compounds showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as the production of interleukin-1, indicating their potential as antiarthritic agents (Inagaki et al., 2000).

Anticancer Properties

  • Novel Anticancer Agents : A study by Theoclitou et al. (2011) identified a novel kinesin spindle protein inhibitor related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-isopropoxybenzamide, showing potential as an anticancer agent. This compound exhibited biochemical potency and promising pharmaceutical properties for cancer treatment (Theoclitou et al., 2011).

  • COH29 and DNA Repair Inhibition : Chen et al. (2015) studied COH29, an antimetabolite drug inhibiting ribonucleotide reductase, which is key in DNA replication and repair. This drug demonstrated the potential to interfere with DNA repair pathways, particularly in BRCA-1–defective breast cancer cells, suggesting its use as an anticancer agent (Chen et al., 2015).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)26-18-9-6-16(7-10-18)20(23)21-19-13-17(8-5-15(19)3)22-11-4-12-27(22,24)25/h5-10,13-14H,4,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDBOJCAKYNTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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